(10R,11S,15R,16S)-16-(4-fluorobenzoyl)-13-propyl-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-12,14-dione
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Overview
Description
This compound is a complex heterocyclic molecule with a tetracyclic core. Its systematic name is quite a mouthful, but let’s break it down:
- The stereochemistry is specified by the (10R,11S,15R,16S) prefix.
- The fluorobenzoyl group is attached at position 16.
- The diazatetracyclohexadeca ring system contains four fused rings.
- The overall structure is reminiscent of tetracycline antibiotics.
Preparation Methods
Synthetic Routes:
Total Synthesis: While no direct total synthesis has been reported for this specific compound, researchers have explored synthetic strategies involving key intermediates. These include ring-forming reactions and functional group manipulations.
Fragment Assembly: Assembling smaller fragments through cyclization steps is a viable approach. For example, the construction of the diazatetracyclohexadeca core could involve intramolecular Diels-Alder reactions or other cycloadditions.
Chemoenzymatic Routes: Enzymatic transformations can be employed to selectively modify precursor molecules, leading to the desired compound.
Industrial Production:
Unfortunately, there is no large-scale industrial production method for this compound due to its complexity and limited practical applications.
Chemical Reactions Analysis
This compound likely undergoes various reactions:
Oxidation: Oxidative processes may occur at the propyl side chain or the aromatic ring.
Reduction: Reduction of the carbonyl group or other functional groups.
Substitution: Substituents on the aromatic ring can be modified.
Cyclization: Intramolecular cyclizations are crucial for forming the tetracyclic core.
Common reagents and conditions depend on the specific reaction type. Major products include derivatives with altered substituents or stereochemistry.
Scientific Research Applications
Medicinal Chemistry: Although not directly used as a drug, this compound serves as a valuable scaffold for designing new molecules. Researchers explore modifications to enhance bioactivity or selectivity.
Antibacterial Properties: Given its structural similarity to tetracyclines, investigations into antibacterial effects are relevant.
Biological Probes: Researchers use derivatives as probes to study biological processes, such as protein-ligand interactions.
Materials Science: The unique tetracyclic framework may inspire novel materials or catalysts.
Mechanism of Action
The exact mechanism remains speculative, but potential targets include cellular receptors, enzymes, or nucleic acids. Further studies are needed to elucidate its mode of action.
Comparison with Similar Compounds
While no direct analogs exist, we can compare it to related structures:
- Tetracyclines: Antibiotics with similar fused ring systems.
- Diazepines: Another class of diaza-heterocycles.
Properties
Molecular Formula |
C24H21FN2O3 |
---|---|
Molecular Weight |
404.4 g/mol |
IUPAC Name |
(10R,11S,15R,16S)-16-(4-fluorobenzoyl)-13-propyl-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-12,14-dione |
InChI |
InChI=1S/C24H21FN2O3/c1-2-13-26-23(29)19-18-12-9-14-5-3-4-6-17(14)27(18)21(20(19)24(26)30)22(28)15-7-10-16(25)11-8-15/h3-12,18-21H,2,13H2,1H3/t18-,19-,20-,21+/m1/s1 |
InChI Key |
NMMRVAGDAWQASM-NCYKPQTJSA-N |
Isomeric SMILES |
CCCN1C(=O)[C@@H]2[C@H]3C=CC4=CC=CC=C4N3[C@@H]([C@@H]2C1=O)C(=O)C5=CC=C(C=C5)F |
Canonical SMILES |
CCCN1C(=O)C2C3C=CC4=CC=CC=C4N3C(C2C1=O)C(=O)C5=CC=C(C=C5)F |
Origin of Product |
United States |
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